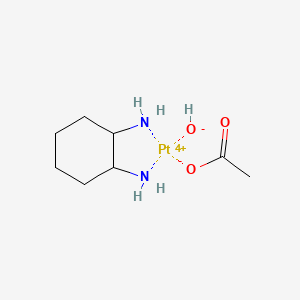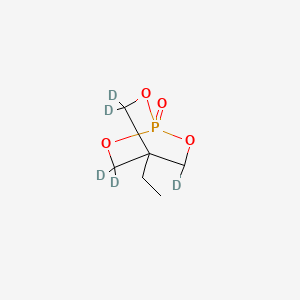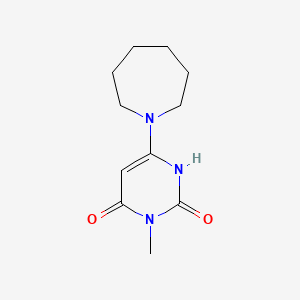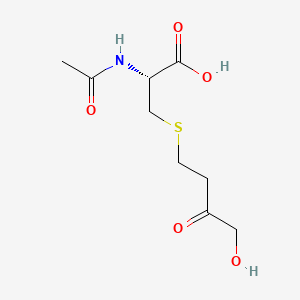
4-Hydroxy-3-oxobutyl Mercapturic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-oxobutyl mercapturic acid is a metabolic end product formed from the conjugation of glutathione with electrophilic compounds. It is a type of mercapturic acid, which are suitable biomarkers for exposure to toxicants that are either electrophiles themselves or are metabolized into electrophilic intermediates . This compound is often used in studies related to toxicology and environmental exposure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-oxobutyl mercapturic acid typically involves the conjugation of glutathione with electrophilic compounds. This process can be carried out in vitro using specific enzymes that facilitate the conjugation reaction. The reaction conditions usually involve maintaining a physiological pH and temperature to mimic the natural biological environment .
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research rather than commercial applications. it can be synthesized in laboratory settings using high-throughput methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis and validation .
化学反応の分析
Types of Reactions
4-Hydroxy-3-oxobutyl mercapturic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
科学的研究の応用
4-Hydroxy-3-oxobutyl mercapturic acid has several scientific research applications, including:
Toxicology: It is used as a biomarker to assess exposure to toxicants, particularly those that form electrophilic intermediates.
Environmental Studies: It helps in monitoring environmental exposure to harmful chemicals, such as those found in tobacco smoke.
Clinical Research: It is used in clinical studies to evaluate the effects of exposure to various toxicants on human health.
Industrial Hygiene: It aids in assessing occupational exposure to hazardous chemicals in industrial settings.
作用機序
The mechanism of action of 4-hydroxy-3-oxobutyl mercapturic acid involves its formation through the conjugation of glutathione with electrophilic compounds. This process detoxifies the electrophiles, making them more water-soluble and easier to excrete from the body. The molecular targets include various enzymes involved in the detoxification pathways, such as glutathione S-transferases .
類似化合物との比較
Similar Compounds
- 3-Chloro-2-hydroxy-3-butenyl mercapturic acid
- 4-Chloro-3-oxobutyl mercapturic acid
- 3,4-Dihydroxybutyl mercapturic acid
- 2-Hydroxy-3-butenyl mercapturic acid
Uniqueness
4-Hydroxy-3-oxobutyl mercapturic acid is unique due to its specific formation from the conjugation of glutathione with certain electrophilic compounds. This specificity makes it a valuable biomarker for assessing exposure to particular toxicants, distinguishing it from other mercapturic acids that may be formed from different electrophiles .
特性
分子式 |
C9H15NO5S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(4-hydroxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h8,11H,2-5H2,1H3,(H,10,12)(H,14,15)/t8-/m0/s1 |
InChIキー |
RJCFCZLNVYVUHE-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCCC(=O)CO)C(=O)O |
正規SMILES |
CC(=O)NC(CSCCC(=O)CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


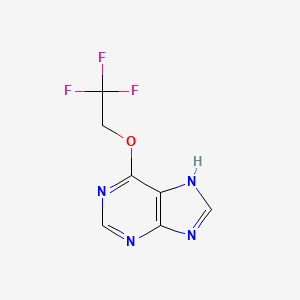
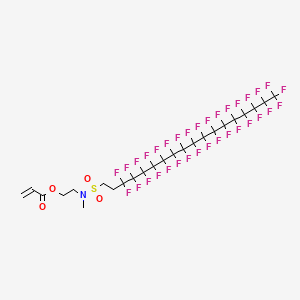
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
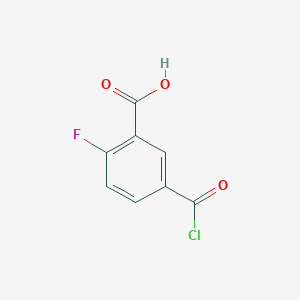
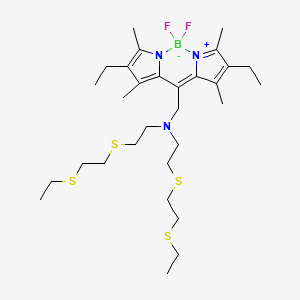
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
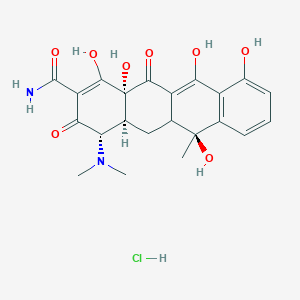
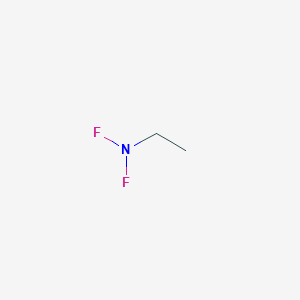
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
